Ephedrine sulfate

描述

Ephedrine sulfate is a central nervous system stimulant and sympathomimetic agent derived from the plant genus Ephedra. It is commonly used to prevent low blood pressure during anesthesia, treat asthma, narcolepsy, and obesity, although it is not the preferred treatment for these conditions . This compound works by inducing the release of norepinephrine, thereby indirectly activating alpha- and beta-adrenergic receptors .

准备方法

Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized from benzaldehyde and nitroethane through a Henry reaction, followed by catalytic hydrogenation. The resulting product is then treated with sulfuric acid to obtain ephedrine sulfate .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant. The plant material is processed using solvents such as dichloroethane, benzene, chloroform, and toluene. The extracted ephedrine is then converted to its sulfate form by reacting with sulfuric acid .

Types of Reactions:

Oxidation: Ephedrine can undergo oxidation to form norephedrine.

Reduction: Reduction of ephedrine can yield methamphetamine.

Substitution: Ephedrine can participate in substitution reactions, such as the reaction with ninhydrin for quantitative analysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Ninhydrin is used for colorimetric analysis.

Major Products:

Oxidation: Norephedrine

Reduction: Methamphetamine

Substitution: Colored complexes with ninhydrin

科学研究应用

Pharmacological Properties

Ephedrine sulfate acts as an alpha- and beta-adrenergic agonist, exhibiting vasoconstrictive, positive chronotropic, and positive inotropic effects. It promotes the release of norepinephrine, enhancing sympathetic nervous system activity. This mechanism underlies its utility in various medical scenarios, particularly during anesthesia and in treating respiratory disorders .

Clinical Applications

-

Management of Hypotension

- Intraoperative Use : this compound is frequently administered to counteract hypotension during surgical procedures. Its ability to increase blood pressure through vasoconstriction makes it a vital agent in anesthetic practice.

- Case Study Example : A recent study documented the use of intramuscular this compound during kidney transplantation to manage hypotension effectively. Patients receiving ephedrine experienced significant improvements in mean arterial pressure (MAP) after administration .

-

Respiratory Conditions

- This compound is also indicated for bronchial asthma and nasal congestion due to its bronchodilatory properties. It helps alleviate symptoms by relaxing bronchial smooth muscles and reducing airway resistance.

- Emergency Medicine

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other agents used for similar indications:

| Agent | Indication | Efficacy | Administration Route |

|---|---|---|---|

| This compound | Hypotension | Rapid increase in MAP | Intravenous/Intramuscular |

| Phenylephrine | Hypotension | Moderate increase in MAP | Intravenous |

| Norepinephrine | Severe hypotension | Strong increase in MAP | Intravenous |

| Albuterol | Bronchospasm | Significant bronchodilation | Inhalation |

Case Studies

- Kidney Transplantation : A series of three patients who underwent renal transplantation received this compound for hypotension management. The treatment resulted in improved MAPs post-administration, highlighting its effectiveness in surgical settings .

- Emergency Situations : In a simulated emergency room setting, EMERPHED™ demonstrated faster preparation times and reduced potential for error compared to traditional formulations, reinforcing its clinical utility .

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as tachycardia, hypertension, and anxiety. Monitoring is essential during administration, especially in patients with cardiovascular conditions.

作用机制

Ephedrine sulfate acts as both a direct and indirect sympathomimetic amine. It directly activates alpha- and beta-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons. This dual action results in vasoconstriction, increased heart rate, and bronchodilation . The primary molecular targets are the adrenergic receptors, and the pathways involved include the activation of the sympathetic nervous system .

相似化合物的比较

Pseudoephedrine: Similar in structure but less potent in stimulating the central nervous system.

Norephedrine: An oxidation product of ephedrine with similar sympathomimetic effects.

Methylephedrine: A methylated derivative with bronchodilator properties.

Uniqueness: Ephedrine sulfate is unique due to its dual action as both a direct and indirect sympathomimetic agent. This makes it more versatile in its applications compared to its analogs, which may only act through one mechanism .

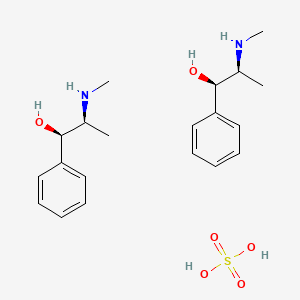

属性

CAS 编号 |

134-72-5 |

|---|---|

分子式 |

C10H17NO5S |

分子量 |

263.31 g/mol |

IUPAC 名称 |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

InChI |

InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |

InChI 键 |

XVPDSDYVNYOVMP-GNAZCLTHSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

手性 SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

规范 SMILES |

CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

外观 |

Solid powder |

熔点 |

473 to 478 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

134-72-5 |

物理描述 |

Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant. |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ephedrine Ephedrine Erythro Isomer Ephedrine Hydrochloride Ephedrine Renaudin Ephedrine Sulfate Erythro Isomer of Ephedrine Hydrochloride, Ephedrine Renaudin, Ephedrine Sal Phedrine Sal-Phedrine SalPhedrine Sulfate, Ephedrine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。